N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
This compound features a benzoxazepin core fused with a sulfonamide moiety. The benzoxazepin ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with an allyl group at position 5 and two methyl groups at position 3. The sulfonamide group is attached to position 7 of the benzoxazepin ring and consists of a 4-methoxy-3-methyl-substituted benzene ring. Sulfonamide derivatives are widely explored for medicinal applications, including enzyme inhibition (e.g., COX-2 inhibitors) and antimicrobial activity, though specific data for this compound remains undisclosed in available literature .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-6-11-24-18-13-16(7-9-20(18)29-14-22(3,4)21(24)25)23-30(26,27)17-8-10-19(28-5)15(2)12-17/h6-10,12-13,23H,1,11,14H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDVIEIEIWBDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.44 g/mol |
| CAS Number | 921863-75-4 |
The structure includes a tetrahydrobenzo[b][1,4]oxazepine core with an allyl group and a sulfonamide moiety that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess antibacterial effects against various strains of bacteria due to their ability to inhibit bacterial folate synthesis pathways .
Anticancer Activity
Studies have also suggested that the compound may have anticancer properties. Analogous compounds have demonstrated cytotoxic effects against cancer cell lines. For example, certain derivatives have shown inhibitory concentrations (IC50) in the nanomolar range against human cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes. Research on related compounds indicates that they can act as inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD), which is critical in steroid metabolism . This inhibition could lead to altered hormonal pathways that are beneficial in treating hormone-dependent cancers.
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Enzyme Inhibition Studies :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to mimic p-amino benzoic acid (PABA), thereby inhibiting dihydropteroate synthase in bacteria.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to two closely related analogs from chemical databases (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The target compound’s 4-methoxy-3-methyl groups are electron-donating, which could increase solubility compared to the electron-withdrawing fluorine substituents in analogs . Fluorinated analogs may exhibit higher metabolic stability due to reduced oxidative degradation . The positional isomerism (7-yl vs.
Biological Relevance :
- While the target compound’s activity is uncharacterized, structurally related sulfonamides like valdecoxib (a COX-2 inhibitor with a 4-methyl-3-phenylisoxazole sulfonamide) demonstrate that subtle substituent changes can drastically influence potency and selectivity . The methoxy and methyl groups in the target compound might favor interactions with hydrophobic enzyme pockets.
Synthetic Considerations :
- The synthesis of such compounds likely involves coupling a functionalized benzoxazepin core with substituted benzenesulfonamides, analogous to methods described for antimicrobial sulfonamide derivatives .
Implications for Further Research
The structural variations highlighted above suggest avenues for optimization:
- Fluorine vs. Methoxy/Methyl : Comparative studies on solubility, stability, and target affinity are needed.
- Positional Isomerism : Crystallographic studies (e.g., using SHELX software ) could elucidate conformational differences between 7-yl and 8-yl derivatives.
- Biological Screening: Testing against targets like COX-2 or microbial enzymes would clarify functional parallels with known sulfonamide drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
